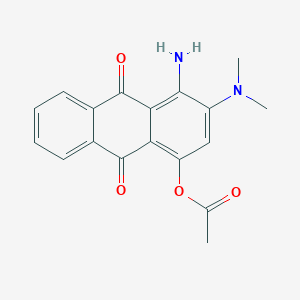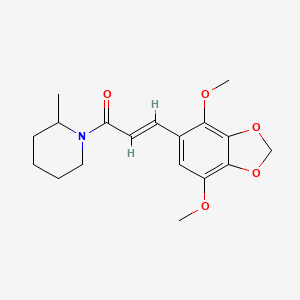
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE typically involves the following steps:
Formation of the benzodioxole core: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the dimethoxy groups: Methoxylation of the benzodioxole core using methanol and a suitable catalyst.
Formation of the piperidine moiety: This involves the synthesis of 2-methylpiperidine from piperidine and methyl iodide.
Coupling of the benzodioxole and piperidine moieties: This step involves the formation of the propenone linkage through a condensation reaction between the benzodioxole derivative and the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the propenone linkage can yield the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE: Lacks the piperidine moiety.
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PIPERIDIN-1-YL)PROP-2-EN-1-ONE: Lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the dimethoxybenzodioxole and the 2-methylpiperidine moieties in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE gives it unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.
特性
分子式 |
C18H23NO5 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H23NO5/c1-12-6-4-5-9-19(12)15(20)8-7-13-10-14(21-2)17-18(16(13)22-3)24-11-23-17/h7-8,10,12H,4-6,9,11H2,1-3H3/b8-7+ |
InChIキー |
FYLDQVCBJXCHSU-BQYQJAHWSA-N |
異性体SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
正規SMILES |
CC1CCCCN1C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466080.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![4-(3-hydroxybenzoyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11466087.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)
![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)
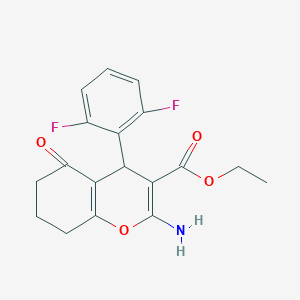
![2-Methoxyethyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466106.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11466109.png)
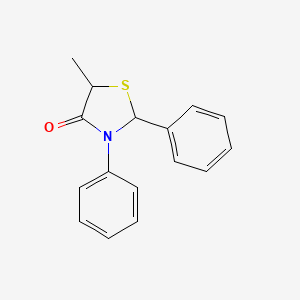
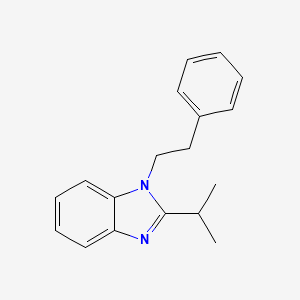
![(3-aminothieno[2,3-b]pyridin-2-yl)(1,2,5-trimethyl-1H-pyrrol-3-yl)methanone](/img/structure/B11466135.png)
